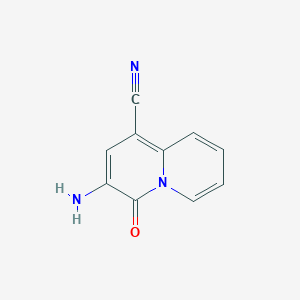

3-amino-4-oxo-4H-quinolizine-1-carbonitrile

Description

Properties

IUPAC Name |

3-amino-4-oxoquinolizine-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c11-6-7-5-8(12)10(14)13-4-2-1-3-9(7)13/h1-5H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTARWGBLVIOEMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=O)N2C=C1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-oxo-4H-quinolizine-1-carbonitrile can be achieved through various methods. One common approach involves the use of alkyne substrates in a one-pot synthesis. This method is known for its good selectivity and high efficiency, with yields reaching up to 93% . The reaction conditions are typically mild and cost-efficient, making it suitable for large-scale production .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of heterocyclic compound synthesis apply.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-oxo-4H-quinolizine-1-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound features a quinolizine core, characterized by a bicyclic structure composed of a pyridine and a piperidine ring. The presence of an amino group and a carbonitrile group enhances its reactivity and potential for biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as an antiviral agent , particularly against HIV. Studies have shown that derivatives of 3-amino-4-oxo-4H-quinolizine-1-carbonitrile can act as inhibitors of HIV integrase, an enzyme crucial for the integration of viral DNA into the host genome. The mechanism involves binding to the active site of the enzyme, thereby preventing the integration process .

Case Study:

A series of derivatives were synthesized and evaluated for their inhibitory activity against HIV integrase. The most promising compounds exhibited IC50 values in the low micromolar range, indicating significant antiviral potential .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. Its derivatives have been tested for efficacy against resistant strains, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are being explored for their catalytic properties and potential applications in organic synthesis.

Example:

Complexes formed with palladium have shown promise in catalyzing cross-coupling reactions, which are fundamental in organic synthesis for constructing complex molecules.

Pharmaceutical Synthesis

Due to its structural features, this compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives are being developed for treating infections caused by antibiotic-resistant bacteria.

Material Science

The compound is also being explored for its potential use in developing new materials with unique electronic properties. Research indicates that quinolizine derivatives can be incorporated into polymer matrices to enhance conductivity and stability.

Comparison with Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| 8-Amino-4-oxo-4H-quinolizine | Has additional carboxylic acid group; more reactive | Antiviral and antibacterial research |

| Quinolizine Derivatives | Various substituents alter biological activity | Diverse applications in drug development |

Mechanism of Action

The mechanism of action of 3-amino-4-oxo-4H-quinolizine-1-carbonitrile involves its interaction with molecular targets and pathways in biological systems. The compound’s quinolizine core allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and functional groups of 3-amino-4-oxo-4H-quinolizine-1-carbonitrile and related compounds:

Notes:

- Quinolizine vs.

- Nitrile Position: The nitrile at position 1 in the quinolizine derivative may exhibit distinct electronic effects compared to position 3 in benzopyran analogs, altering reactivity in nucleophilic additions .

Pharmacological and Chemical Reactivity

- HIV Integrase Inhibition: Quinolizine-3-carboxylic acid derivatives (structurally related to the target compound) show Mg²⁺-chelating properties, a mechanism critical for HIV integrase inhibition . In contrast, benzopyran nitriles are more commonly explored as kinase inhibitors due to their planar aromatic systems .

- Nitrile Reactivity: The nitrile in 3-cyanochromone undergoes nucleophilic addition with amines or thiols to form imines or thioethers, whereas the quinolizine nitrile may favor electrophilic substitutions due to ring strain .

- Biological Activity: Pyrazole carbonitriles (e.g., 3-amino-1H-pyrazole-4-carbonitrile) are prevalent in anticancer agents, leveraging their ability to form hydrogen bonds with biological targets .

Physicochemical Properties

| Property | This compound | 3-Cyanochromone | 3-Amino-1H-pyrazole-4-carbonitrile |

|---|---|---|---|

| Molecular Weight (g/mol) | ~215 (estimated) | 185.17 | 108.10 |

| Solubility | Low in water; moderate in DMSO | Low in polar solvents | High in polar aprotic solvents |

| Hydrogen Bonding | Multiple H-bond donors (NH₂, C=O) | Limited (C=O only) | Strong (NH₂ and C≡N) |

Biological Activity

3-amino-4-oxo-4H-quinolizine-1-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of quinolizine compounds, including 3-amino-4-oxo-4H-quinolizine, exhibit significant antibacterial properties.

Key Findings:

- Antibacterial Efficacy: The compound has shown potent activity against various Gram-positive and Gram-negative bacteria, including strains resistant to traditional antibiotics like ciprofloxacin and methicillin-resistant Staphylococcus aureus (MRSA) .

- Mechanism of Action: The antibacterial activity is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication .

Table 1: Antibacterial Activity of Quinolizine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-amino-4-oxo-4H-quinolizine | MRSA | 8 µg/mL |

| 3-amino-4-oxo-4H-quinolizine | E. coli | 16 µg/mL |

| 3-amino-4-oxo-4H-quinolizine | Pseudomonas aeruginosa | 32 µg/mL |

Antiviral Activity

The antiviral potential of quinolizine derivatives has also been explored, particularly in relation to HIV.

Key Findings:

- HIV Integrase Inhibition: Studies have evaluated the inhibitory effects of various quinolizine derivatives on HIV integrase. Although some compounds showed low inhibitory activity (IC50 values >100 μg/mL), modifications at specific positions may enhance their efficacy .

Table 2: HIV Integrase Inhibition Data

| Compound | IC50 (μg/mL) | Remarks |

|---|---|---|

| 3-amino-4-oxo-4H-quinolizine | >100 | Low activity observed |

| 4-Oxoquinolizine derivative | <10 | High activity observed |

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinolizine derivatives.

Key Findings:

- Cell Line Studies: Compounds with similar structures have demonstrated moderate to good antiproliferative activity against various cancer cell lines, such as breast cancer (T47D) and lung cancer (NCl H-522) .

Table 3: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-amino-4-oxo-4H-quinolizine | T47D (Breast Cancer) | 15 |

| 3-amino-4-oxo-4H-quinolizine | NCl H-522 (Lung Cancer) | 20 |

Case Studies

- Antibacterial Testing: A study conducted on a series of oxoquinolizines showed that modifications at the C8 position significantly improved antibacterial activity against resistant strains. The study concluded that these modifications could lead to new therapeutic agents in the fight against antibiotic resistance .

- Antiviral Screening: In a comparative study of various quinolizine derivatives for HIV integrase inhibition, it was found that structural modifications could enhance binding affinity and inhibitory potency against the enzyme, suggesting pathways for further drug development .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 3-amino-4-oxo-4H-quinolizine-1-carbonitrile with high purity?

- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like cyano-substituted heterocycles. For example, analogous chromone derivatives (e.g., 6-acetyl-4-oxo-4H-chromene-3-carbonitrile) are synthesized by reacting 3-cyanochromone with acetyl chloride under reflux in the presence of pyridine . Optimization involves controlling reaction time, temperature, and stoichiometry. Post-synthesis purification via recrystallization (e.g., ethanol/DMF mixtures) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, N-H stretches from amino groups, and C=O stretches at ~1700 cm⁻¹) .

- NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl/methylene groups in side chains). ¹³C NMR confirms nitrile carbons (~115 ppm) and carbonyl carbons (~180 ppm) .

- Elemental Analysis : Validates purity by matching calculated vs. observed C, H, N percentages .

Q. How can X-ray crystallography validate the molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using software suites like SHELX (for refinement) and WinGX (for data processing). For example, torsion angles and bond lengths in related quinoline-carbonitriles are analyzed to confirm planar aromatic systems and substituent orientations . ORTEP-3 visualizes thermal ellipsoids to assess atomic displacement parameters .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data during refinement?

- Methodological Answer : Contradictions (e.g., high R-factors, disordered atoms) are addressed by:

- Twinning Analysis : Using SHELXD to detect twinning and refine data with a twin law .

- Hydrogen Bonding Validation : Apply graph set analysis (Etter’s formalism) to verify hydrogen-bonding patterns against expected donor-acceptor distances .

- Dynamic Disorder Modeling : For flexible substituents, split-site refinement in SHELXL improves electron density maps .

Q. What computational methods predict intermolecular interactions in crystals?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian or ORCA to compare computed vs. experimental bond lengths/angles .

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., π-π stacking, H-bonding) using CrystalExplorer. For quinoline derivatives, this reveals dominant H···C and H···N interactions .

- Energy Frameworks : Visualize lattice energy contributions (e.g., electrostatic vs. dispersion) using Mercury .

Q. How to analyze ring puckering and conformational dynamics in the quinolizine core?

- Methodological Answer : Use Cremer-Pople puckering parameters to quantify deviations from planarity. For six-membered rings, calculate puckering amplitude (Q) and phase angles (θ, φ) from atomic coordinates. Software like PLATON automates this analysis, aiding in correlating puckering with steric or electronic effects .

Q. What strategies mitigate synthetic byproducts during nitrile functionalization?

- Methodological Answer :

- Reagent Selection : Use LiAlH₄ for selective reduction of nitriles to amines without disrupting carbonyl groups .

- Protection-Deprotection : Temporarily protect the amino group with Boc anhydride during electrophilic substitutions .

- Chromatographic Monitoring : TLC or HPLC tracks byproduct formation, enabling real-time adjustment of reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.